Hyaluronan

Übersicht

Beschreibung

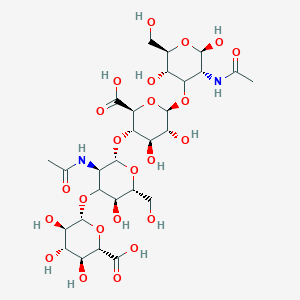

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid, also known as hyaluronic acid, is a naturally occurring polysaccharide found in the extracellular matrix of vertebrate tissues, particularly in soft connective tissues. It is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is known for its remarkable ability to retain water, contributing to tissue hydration, lubrication, and cellular functions such as proliferation and migration .

Wirkmechanismus

Target of Action

Hyaluronan, also known as (2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets cell-surface receptors such as CD44 and RHAMM . These receptors are involved in various physiological processes, including cell proliferation, migration, angiogenesis, and inflammation .

Mode of Action

This compound interacts with its primary targets, CD44 and RHAMM, to regulate the activities of inflammation and cancer . It serves as a passive structural molecule or as a signaling molecule, depending on the molecule size . The interaction between this compound and its receptors initiates intracellular signaling pathways that lead to various cellular responses .

Biochemical Pathways

This compound influences several biochemical pathways. It plays a crucial role in regulating tissue hydration and water transport, maintaining the elasto-viscosity of connective tissues, and facilitating the supramolecular assembly of proteoglycans in the extracellular matrix . It also modulates cell proliferation and migration, angiogenesis, and inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound are unique due to its physicochemical characteristics. It is a highly hydrophilic molecule, capable of retaining large amounts of water, which influences its distribution and elimination in the body . The metabolism of this compound involves its biosynthesis and degradation, which tightly control the turnover rate, concentration, and molecular size of this compound in tissues .

Result of Action

The interaction of this compound with its targets results in various molecular and cellular effects. It influences cell proliferation and migration, angiogenesis, and inflammation . High-molar-mass this compound has anti-inflammatory, immunosuppressive, and antiangiogenic properties, while low-molar-mass this compound has opposite properties .

Action Environment

The action of this compound is influenced by various environmental factors. It is synthesized at the plasma membrane and released directly into the extracellular environment, contributing to the hydrated microenvironment at sites of synthesis . This is essential for cell migration by facilitating cell detachment . Furthermore, the concentration and size of this compound in tissues can be modified by different mechanisms, including covalent modification of the synthetic enzymes and epigenetic control of their gene expression .

Wissenschaftliche Forschungsanwendungen

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications across various fields:

Chemistry: (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is used as a starting material for the synthesis of various derivatives with enhanced properties for specific applications.

Biology: It plays a crucial role in cell signaling, proliferation, and migration, making it a valuable tool in cell culture and tissue engineering studies.

Medicine: (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is widely used in medical applications such as viscosupplementation for osteoarthritis, wound healing, ophthalmic surgery, and as a dermal filler in cosmetic procedures.

Industry: In the cosmetic industry, hyaluronan is used in skincare products for its moisturizing and anti-aging properties.

Biochemische Analyse

Biochemical Properties

Hyaluronan is involved in numerous biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It is synthesized by this compound synthases (HAS1, HAS2, and HAS3) and degraded by hyaluronidases . This compound interacts with cell surface receptors such as CD44 and RHAMM, influencing cell adhesion, migration, and proliferation . These interactions are essential for maintaining the structural integrity of tissues and facilitating cellular communication.

Cellular Effects

This compound affects various cell types and cellular processes. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism . By binding to receptors like CD44, this compound activates intracellular signaling cascades that regulate cell proliferation, survival, and migration . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, this compound impacts cellular metabolism by altering the availability of metabolic substrates and cofactors .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to cell surface receptors such as CD44 and RHAMM, triggering signaling pathways that regulate cellular functions . It can inhibit or activate enzymes involved in its own metabolism, such as hyaluronidases and this compound synthases . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions, but it can be degraded by hyaluronidases and other enzymes . Long-term studies have shown that this compound can have sustained effects on cellular functions, including promoting wound healing and tissue regeneration . Its effects may diminish over time as it is degraded and cleared from the system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote tissue hydration and lubrication without causing adverse effects . At high doses, it may lead to toxic or adverse effects, such as inflammation or tissue damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosages, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation . This compound synthases (HAS1, HAS2, and HAS3) are responsible for its synthesis, while hyaluronidases degrade it into smaller fragments . These metabolic pathways are tightly regulated to maintain the balance of this compound levels in tissues . Changes in metabolic flux or metabolite levels can affect the availability and function of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is continuously secreted by cells and can accumulate in the extracellular matrix . Transporters such as CD44 facilitate the uptake and distribution of this compound within cells . The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is primarily found in the extracellular matrix, where it interacts with cell surface receptors and other extracellular molecules . It can also be localized to specific cellular compartments, such as the plasma membrane and cytoplasm . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid can be synthesized through microbial fermentation using strains of Streptococcus or Bacillus. The fermentation process involves the cultivation of these bacteria in a nutrient-rich medium, followed by the extraction and purification of hyaluronan. The reaction conditions typically include maintaining a pH of 7.0-7.5 and a temperature of 37°C. The fermentation broth is then treated with enzymes to break down the bacterial cell walls, and this compound is precipitated using organic solvents such as ethanol or isopropanol .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified bacteria to enhance yield and purity. The fermentation is carried out in bioreactors with controlled conditions to optimize the production of this compound. After fermentation, the product is extracted, purified, and subjected to various filtration and precipitation steps to obtain high-purity this compound suitable for medical and cosmetic applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of hyaluronan for specific applications.

Common Reagents and Conditions

Oxidation: (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid can be oxidized using reagents such as sodium periodate, which selectively oxidizes the vicinal diols in the glucuronic acid units. This reaction is typically carried out in an aqueous medium at room temperature.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction is performed under mild conditions to avoid degradation of the polymer.

Substitution: (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid can be chemically modified through substitution reactions using reagents like carbodiimides or epoxides. .

Major Products Formed

The major products formed from these reactions include oxidized this compound, reduced this compound, and various this compound derivatives with functional groups tailored for specific applications such as drug delivery, tissue engineering, and wound healing .

Vergleich Mit ähnlichen Verbindungen

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is unique among glycosaminoglycans due to its non-sulfated structure and high molecular weight. Similar compounds include chondroitin sulfate, heparan sulfate, and dermatan sulfate. Unlike hyaluronan, these glycosaminoglycans are sulfated and have different structural and functional properties. (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid’s ability to form large, hydrated matrices and its biocompatibility make it particularly valuable in medical and cosmetic applications .

List of Similar Compounds

- Chondroitin sulfate

- Heparan sulfate

- Dermatan sulfate

- Keratan sulfate

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid’s unique properties, such as its high molecular weight and non-sulfated structure, distinguish it from these similar compounds, making it a versatile and valuable biomolecule in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18?,19?,20+,21+,22+,25-,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKXJAPPMFGSW-MNSSHETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925319 | |

| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

General principles and hyaluronic acid receptor binding Hyaluronic acid works by two basic mechanisms: serving as a passive structural molecule or serving as signaling molecule, depending on the molecule size. The physicochemical properties of high molecular weight HA contribute to passive structural effects, demonstrating hygroscopicity and viscoelasticity and improving hydration, water balance, and structural integrity. As a signalling molecule interacting with proteins, HA causes several opposing effects based on molecular weight: pro- or anti-inflammatory effects, promotion or inhibition of cell migration, and activating or inhibiting cell division. Hyaluronic acid exerts its therapeutic effects through binding to three primary types of cell surface receptors: CD44 (a membrane glycoprotein), the receptor for hyaluronate-mediated motility (RHAMM), and the Intercellular Adhesion Molecule 1 (ICAM-1). CD44 is considered the most widely distributed receptor for hyaluronic acid, demonstrating cellular interactions with osteopontin, collagen, and matrix metalloproteinases (MMPs). High and low molecular weight hyaluronic acids demonstrate differing molecular and cellular mechanisms in their interaction with CD44 receptors. Some examples of these effects include modification of chondrocyte survival pathways in addition to alteration of apoptosis pathways. Lymphatic vessel endothelial hyaluronan receptor (LYVE-1), and hyaluronic acid receptor for endocytosis (HARE), (also known as Stabilin-2) also bind to hyaluronic acid. Hyaluronic acid for skin conditions and cosmetics Hyaluronic acid's anionic proprieties cause it to attract water and induce swelling, increasing tissue volume and skin structural integrity. The aging process is associated with reduced production of skin hyaluronic acid and collagen, causing the appearance of wrinkles and the loss of facial volume. Dermal fillers of hyaluronic acid replace lost tissue volume, imparting a full and youthful appearance to skin that has lost its elasticity. Hyaluronic acid fillers contain cross-linked hyaluronic acid particles, rendering a concentrated substance with resistance to various forms of physical and chemical breakdown. The cosmetic benefits of hyaluronic acid filler may last up to 6 months, depending on the brand and technique used for injection. Additionally, dermal hyaluronic acid fillers are known to increase the production of fibroblasts, supporting wound healing and offering relief from irritating and inflammatory skin conditions. Hyaluronic acid for joint pain Most cells in the human body are capable of synthesizing HA. It is a primary component of the extracellular matrix (ECM) and can be found in bone marrow, cartilage, and synovial fluid in joints. In osteoarthritis, the concentration of naturally occurring hyaluronic acid gradually decreases, lowering the viscosity of synovial fluid that protects joints from excess friction. Administration of intra-articular hyaluronic acid increases viscosity of synovial joint fluid, reducing friction and subsequently relieving painful arthritic symptoms. Hyaluronic acid for ophthalmic conditions and ophthalmological procedures Solutions of hyaluronic acid with a concentration greater than 0.1% moisturize the surface of the eyes to treat symptoms of dry eye while improving the stabilization of tear film, replenishing deficiencies of HA, reducing friction, and preventing binding of foreign substances to the ocular tissue. Hyaluronic acid is frequently used during and after ophthalmological surgeries and plays important roles by virtue of its moisturizing, viscoelastic, and protective properties. It promotes tissue healing of the corneal epithelium and other parts of the eye following ophthalmological surgery, minimizing the risk of adhesions and free radical formation. | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-61-9, 125935-84-4 | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

241-247 | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the molecular formula and weight of hyaluronan?

A1: this compound is a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine linked via alternating β-1,4 and β-1,3 glycosidic bonds. Its molecular formula is (C14H21NO11)n, where 'n' represents the number of repeating disaccharide units. The molecular weight of this compound is highly variable, ranging from a few kilodaltons to several million daltons, depending on the source and method of production.

Q2: How does the molecular weight of this compound affect its biological activity?

A2: this compound exhibits different biological activities depending on its molecular weight. High molecular weight this compound (HMW-HA) is known to have anti-inflammatory and immunosuppressive properties, while low molecular weight this compound (LMW-HA) can promote inflammation and angiogenesis. [] For instance, HMW-HA can suppress tumor growth and metastasis [], while LMW-HA can enhance tumor cell motility and invasion []. []

Q3: What is the role of the CD44 receptor in this compound signaling?

A3: CD44 is a principal cell surface receptor for this compound, mediating various cellular processes like cell adhesion, migration, proliferation, and differentiation. [] The binding of this compound to CD44 triggers intracellular signaling cascades, leading to downstream effects such as activation of tyrosine kinases and changes in gene expression. []

Q4: How does the interaction of this compound with CD44 differ between high and low molecular weight forms?

A4: High molecular weight this compound (nHA) can induce the clustering of CD44 on the cell surface, while this compound oligosaccharides (oHA) have been shown to disrupt this clustering. [] This difference in CD44 clustering may contribute to the distinct biological activities observed for different sizes of this compound.

Q5: Does this compound interact with other receptors besides CD44?

A5: Yes, apart from CD44, this compound can also interact with other receptors such as the receptor for this compound-mediated motility (RHAMM) and Toll-like receptor 4 (TLR4). These interactions contribute to the diverse biological functions of this compound, including cell motility, inflammation, and wound healing. [, , ]

Q6: What is the role of this compound in wound healing?

A6: this compound plays a crucial role in all stages of wound healing. [] In the early inflammatory phase, it promotes the recruitment of inflammatory cells to the wound site. [] During the proliferative phase, this compound stimulates angiogenesis and fibroblast migration, contributing to tissue granulation and re-epithelialization. [, ]

Q7: How does hydrocellular foam dressing promote wound healing in relation to this compound?

A7: Hydrocellular foam dressing, a modern wound dressing, promotes wound healing and has been shown to upregulate this compound synthesis in the epidermis of rat skin. [] This upregulation is associated with an increase in the mRNA levels of this compound synthase 3 (HAS3), the primary enzyme responsible for epidermal this compound synthesis. []

Q8: Can this compound be used to promote tissue regeneration in the musculoskeletal system?

A8: Yes, research suggests that this compound can stimulate chondrogenic gene expression in human meniscus cells, promoting their proliferation, migration, and the accumulation of type II collagen. [] This suggests that this compound could potentially be used to enhance the healing potential of damaged meniscal tissues.

Q9: What is the significance of this compound accumulation in cancer?

A9: this compound accumulation is frequently observed in various cancers, including breast cancer, and is often associated with poor prognosis. [] This accumulation can be attributed to the deregulation of this compound synthesis, degradation, and binding, which can promote tumor growth, angiogenesis, invasion, and metastasis. []

Q10: Can inhibiting this compound synthesis be a potential therapeutic strategy for cancer treatment?

A10: Yes, studies have shown that inhibiting this compound synthesis can suppress tumor growth and metastasis in various cancer models. [, ] For example, 4-methylumbelliferone (MU), an inhibitor of this compound synthesis, has been shown to reduce tumor cell adhesion, locomotion, and liver metastasis in melanoma models. []

Q11: What is the role of this compound in acute pancreatitis?

A11: During acute pancreatitis, there is a significant and rapid accumulation of this compound in the edematous interstitium of the pancreas. [] This accumulation coincides with an infiltration of CD44-positive cells, suggesting a potential link between this compound, inflammation, and the recruitment of immune cells to the site of inflammation. []

Q12: How is this compound involved in the pathogenesis of nephrogenic systemic fibrosis (NSF)?

A12: Nephrogenic systemic fibrosis (NSF) is a debilitating fibrotic disease linked to the use of gadolinium-based contrast agents in patients with renal disease. [] Fibroblasts isolated from NSF lesions exhibit an increased synthesis of both this compound and collagen. [] Notably, exposure to the contrast agent gadodiamide stimulates fibroblast growth, this compound synthesis, and differentiation into myofibroblasts, suggesting a potential role for gadodiamide in the development of NSF. []

Q13: What analytical methods are used to study this compound?

A13: Various analytical methods are used to characterize and quantify this compound, including ELISA, radiometric assays, size exclusion chromatography, and mass spectrometry. [, , ] Researchers are also exploring advanced techniques such as heterodyne-detected vibrational sum-frequency generation spectroscopy (HD-VSFG) to study the behavior of this compound at interfaces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.